molecular formula C18H17ClN4 B2509789 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole CAS No. 2380085-40-3

1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole

Cat. No. B2509789
CAS RN: 2380085-40-3
M. Wt: 324.81
InChI Key: RBCJHGIBICBRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is currently being studied for its potential use in cancer immunotherapy.

Mechanism of Action

1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole is a selective inhibitor of the adenosine A2A receptor. Adenosine is a signaling molecule that is produced by cells under conditions of stress, such as in tumors. Adenosine binds to the A2A receptor on immune cells, suppressing their activity and allowing tumors to evade immune surveillance. 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole blocks the activity of the A2A receptor, allowing immune cells to recognize and attack cancer cells.
Biochemical and Physiological Effects
1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to increase the infiltration of immune cells into tumors in preclinical models. It also enhances the activity of immune cells, leading to increased tumor cell death. 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for the adenosine A2A receptor, minimizing off-target effects. However, 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole has limitations in terms of its solubility and stability, which can affect its bioactivity in vitro and in vivo.

Future Directions

There are several future directions for the use of 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole in cancer immunotherapy. One direction is to evaluate its efficacy in combination with other immunotherapies, such as checkpoint inhibitors. Another direction is to identify biomarkers that can predict patient response to 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole. Additionally, further studies are needed to optimize the dosing and administration of 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole in clinical settings.

Synthesis Methods

The synthesis of 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole involves the reaction of 2-cyclopropyl-1H-benzimidazole with 3-chloro-4-aminopyridine in the presence of a base and a coupling agent. The resulting product is then treated with azetidine to yield 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole. The synthesis method has been optimized to produce high yields of pure 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole.

Scientific Research Applications

1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole is being studied for its potential use in cancer immunotherapy. Adenosine is known to suppress the immune response in tumors, making them less susceptible to attack by the immune system. 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole targets the adenosine A2A receptor, blocking its activity and allowing the immune system to better recognize and attack cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of 1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole in cancer patients.

properties

IUPAC Name

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c19-14-9-20-8-7-16(14)22-10-13(11-22)23-17-4-2-1-3-15(17)21-18(23)12-5-6-12/h1-4,7-9,12-13H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCJHGIBICBRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=C(C=NC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.